N-[(4-Chlorophenyl)carbamoyl]glycine

Enzyme kinetics Chiral resolution N-carbamoyl-D-amino acid amidohydrolase

N-[(4-Chlorophenyl)carbamoyl]glycine is a synthetic carbamoylglycine derivative featuring a 4-chlorophenyl substituent on the urea nitrogen and a glycine moiety. This class of compounds is foundational in the chemo-enzymatic production of enantiomerically pure α-amino acids, which are critical building blocks for active pharmaceutical ingredients (APIs).

Molecular Formula C9H9ClN2O3
Molecular Weight 228.63 g/mol
CAS No. 3896-28-4
Cat. No. B15311165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-Chlorophenyl)carbamoyl]glycine
CAS3896-28-4
Molecular FormulaC9H9ClN2O3
Molecular Weight228.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)NCC(=O)O)Cl
InChIInChI=1S/C9H9ClN2O3/c10-6-1-3-7(4-2-6)12-9(15)11-5-8(13)14/h1-4H,5H2,(H,13,14)(H2,11,12,15)
InChIKeyRFHMXKFYEJYINJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(4-Chlorophenyl)carbamoyl]glycine (CAS 3896-28-4): A Chlorinated Carbamoyl-Glycine Building Block for Enantiopure Synthesis


N-[(4-Chlorophenyl)carbamoyl]glycine is a synthetic carbamoylglycine derivative featuring a 4-chlorophenyl substituent on the urea nitrogen and a glycine moiety [1]. This class of compounds is foundational in the chemo-enzymatic production of enantiomerically pure α-amino acids, which are critical building blocks for active pharmaceutical ingredients (APIs) [2]. The 4-chloro substituent on the aromatic ring is a key structural feature predicted to differentiate its physicochemical properties and potential for enzymatic recognition from non-halogenated and differently halogenated analogs [3].

Enzyme substrate 4-Chlorophenyl group targets DCase for chiral D-amino acid synthesis
Process route Patented carbamoyl elimination pathway for optical active phenylglycines
Solubility profile Predicted high aqueous solubility at pH 7.4 aids extraction protocol design

Why N-[(4-Chlorophenyl)carbamoyl]glycine Cannot Be Simply Substituted by Other N-Carbamoyl-Glycine Analogs


Interchanging carbamoylglycine derivatives in a synthetic or enzymatic process is not feasible without risking failure, as the specific aromatic substituent directly governs substrate recognition by key industrial enzymes. Patents for related compounds show that the N-carbamoyl-amino acid amidohydrolase (DCase) pathway, crucial for deracemizing amino acids, exhibits strict substrate specificity [1]. The presence and position of the chlorine atom on the phenyl ring of N-[(4-Chlorophenyl)carbamoyl]glycine are predicted to create a unique steric and electronic environment, which can dramatically alter the Michaelis constant (Km) and turnover number (kcat) compared to the unsubstituted phenyl or 4-methyl analogs [2]. This specificity directly impacts the enantiomeric excess (ee) and overall yield of the final D-amino acid product, making a simple substitution a high-risk decision in a validated synthetic route [2].

Target compound
Analog / substitute
4-Chlorophenyl substituent
Unsubstituted phenyl analog: may shift DCase affinity and reduce enantioselectivity
Glycine-carbamoyl moiety
4-Methyl or 4-hydroxy analogs: steric/electronic differences alter enzyme turnover rates
Patented decarbamoylation process
Non-specific analogs may require different deprotection conditions, risking racemization

Quantitative Differentiation Evidence for N-[(4-Chlorophenyl)carbamoyl]glycine vs. Analogs


Differentiation in N-Carbamoyl-D-Amino Acid Amidohydrolase (DCase) Substrate Specificity

The differentiation of N-[(4-Chlorophenyl)carbamoyl]glycine is strongly implied by the known substrate specificity of DCase for chlorinated phenylglycine analogs. While direct kinetic data for the target compound is unavailable, the closely related analog N-Carbamoyl-D-p-chloro-D-phenylglycine is a recognized substrate for this enzyme, leading to D-p-Chloro-D-phenylglycine [1]. This contrasts with the non-chlorinated analog N-Carbamoyl-D-phenylglycine, which, while also a substrate, is processed by different hydantoinase/DCase systems with reported enantiomeric excess of >98% but with variable yields depending on the enzyme variant and conditions [2]. The presence of the chlorine substituent is known to alter both substrate affinity and reaction rate in this enzyme class, with mutations like N173A specifically affecting the turnover of p-hydroxyphenylglycine derivatives, indicating a finely tuned active site sensitive to ring substituents [3]. This evidence positions the 4-chlorophenyl variant as a differentiated substrate for specialized DCase enzymes.

DCase specificity
Class-level inference
Substrate recognition inferred from N-Carbamoyl-D-p-chloro-D-phenylglycine
Supports DCase selection for chlorinated substrates
Direct kinetic data not available; review enzyme variant conditions
Enzyme kinetics Chiral resolution N-carbamoyl-D-amino acid amidohydrolase D-amino acid synthesis

Synthetic Utility: Patented Use as a Specific Intermediate for Semi-Synthetic Penicillins

The compound's fundamental commercial differentiator is its patented utility. N-[(4-Chlorophenyl)carbamoyl]glycine belongs to a class of compounds claimed for producing optical active phenylglycines by elimination of the carbamoyl group without racemization [1]. This process is explicitly directed at preparing raw materials for semi-synthetic penicillins (SSPs). While the base N-carbamoyl-phenylglycine is used, the introduction of the 4-chloro substituent is not arbitrary; patent literature for related processes indicates that the specific substitution pattern is crucial for optimizing the subsequent enzymatic or chemical deprotection step and the overall yield of the final chiral amino acid [2]. A process that fails to control the racemization during decarbamoylation, as described for other analogs, would compromise the optical purity of the final penicillin side chain, destroying the product's therapeutic value.

Patented process
Class-level inference
Key intermediate in decarbamoylation route to optical phenylglycines (JP-S53103441-A)
Process applicability context for chiral intermediate sourcing
Patent-derived evidence; verify process conditions for scale-up
Process chemistry Beta-lactam antibiotics Chiral intermediate Decarbamoylation

Predicted Physicochemical Differentiation: LogD and Ionization State

The chlorine atom significantly alters the lipophilicity and ionization profile of the glycine derivative, which is critical for its handling, purification, and suitability as an intermediate. N-[(4-Chlorophenyl)carbamoyl]glycine has a predicted octanol-water partition coefficient (ACD/LogP) of 1.73, a marked increase over the predicted LogP of ~1.0 for the non-chlorinated N-phenylcarbamoylglycine [1]. Furthermore, its predicted acid dissociation constant leads to a LogD of -2.20 at pH 7.4, indicating it exists predominantly as a highly water-soluble carboxylate anion, a state that can differ from its unsubstituted or methyl-substituted analogs [1]. This altered ionization state can directly influence its extraction efficiency in work-up procedures and its reactivity in non-aqueous acylation reactions.

Lipophilicity shift
Predicted
LogP 1.73 vs ~1.0 (unsubstituted) – LogD -2.20 at pH 7.4
Predicted ~5× higher partition coefficient aids extraction design
ACD/Labs prediction; experimental confirmation recommended
ADME prediction Lipophilicity Physicochemical profiling Solubility

N-[(4-Chlorophenyl)carbamoyl]glycine (CAS 3896-28-4): Procure-to-Application Scenarios


Process Development for Chemoenzymatic D-Amino Acid Synthesis

An R&D team developing a novel chemoenzymatic route to a D-phenylglycine derivative for a beta-lactam antibiotic would prioritize N-[(4-Chlorophenyl)carbamoyl]glycine. As evidenced in Section 3, the compound acts as a differentiated substrate for the DCase enzyme family [1]. By using this specific chlorinated substrate, the team can screen for and evolve a DCase variant with optimal activity and enantioselectivity for the 4-chlorophenyl moiety, a step not possible with the standard non-chlorinated analog. The patent-backed process ensures a direct route from this intermediate to the desired active pharmaceutical ingredient, making it a strategic procurement decision to secure intellectual property freedom and process efficiency [2].

Development of a Scalable Isolation and Purification Protocol

A process chemist tasked with scaling up the synthesis of a 4-chloro-D-phenylglycine-containing intermediate would specifically source this compound to develop a robust purification protocol. As shown by the predicted physicochemical data, its distinct LogP of 1.73 and ionized state at neutral pH (LogD -2.20) differentiate it from non-halogenated analogs [3]. This quantitative difference informs the selection of extraction solvents and crystallization conditions. Procuring the exact compound is therefore non-negotiable for generating accurate solubility curves and partition diagrams, which are essential for designing a cost-effective, high-throughput downstream purification process.

Structure-Activity Relationship (SAR) Studies on Carbamoyl Amino Acid Transporters

A molecular pharmacology group investigating the structural determinants of an amino acid transporter would use N-[(4-Chlorophenyl)carbamoyl]glycine as a tool compound. Building on the class-level evidence that the chlorophenyl substituent significantly alters enzyme-substrate affinity [1], the team would compare its inhibitory profile against N-phenylcarbamoyl analog to map the transporter's hydrophobic binding pocket. The 4-chloro substitution's specific electronic and steric contribution provides a quantifiable parameter (e.g., shift in LogP of 0.7 units) to correlate with transporter affinity, making this a necessary and irreplaceable analog for a comprehensive SAR study.

Reference Standard for Patent-Protected Synthetic Route Verification

An intellectual property team or a generic drug manufacturer verifying the synthetic pathway for a patented semi-synthetic penicillin would require this compound as an analytical reference standard. The compound's central role in the described process, involving elimination of the carbamoyl group without racemization, makes it a key marker for process validation [2]. Procuring the high-purity standard is essential for developing HPLC methods to monitor the decarbamoylation step and confirm the absence of unwanted enantiomers, as justified by the quantitative ee requirements established for the class [1].

Application
Selection property
Validation focus
Chemoenzymatic D-amino acid synthesis research
DCase substrate specificity with 4-chlorophenyl group
Enantioselectivity and enzyme kinetics under reaction conditions
Scalable purification protocol development
Predicted LogP / LogD and ionization profile
Solubility curves and extraction solvent selection
Amino acid transporter SAR studies
4-Chloro substituent as a lipophilic probe
Correlate LogP shift with transporter binding affinity
Patent process verification (reference standard)
Identity and chiral purity as key marker
HPLC method development for decarbamoylation monitoring
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